6-(propan-2-yl)piperazin-2-one
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Overview
Description
The compound “6-(propan-2-yl)piperazin-2-one” is also known as 6,6-dimethyl-1-(propan-2-yl)piperazin-2-one . It has a molecular weight of 170.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Potential Antifungal Agents
Compounds similar to “6-(propan-2-yl)piperazin-2-one” have been synthesized as potential antifungal agents. These compounds were created via intramolecular cyclization mediated by polyphosphoric acid (PPA) and are part of a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .
Anti-tubercular Activity
A series of novel substituted derivatives related to piperazine compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These studies are part of ongoing research to find potent anti-tubercular agents .
Safety and Hazards
The safety information for “6-(propan-2-yl)piperazin-2-one” indicates that it is classified under GHS05 and GHS07 . The compound is considered dangerous, with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
Future Directions
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel “6-(propan-2-yl)piperazin-2-one” derivatives and their potential applications in various fields.
Mechanism of Action
Target of Action
It’s suggested that similar compounds have been studied for their antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It’s known that antidepressants work by correcting the improper release of monoamine neurotransmitters . They can help restore the balance of these neurotransmitters in the brain, which can improve mood and eliminate symptoms of depression .
Biochemical Pathways
It’s known that antidepressants can affect the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in regulating mood, sleep, appetite, and behavior.
Result of Action
It’s suggested that similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(propan-2-yl)piperazin-2-one involves the reaction of propan-2-ylamine with phosgene followed by cyclization with ethylene diamine.", "Starting Materials": [ "Propan-2-ylamine", "Phosgene", "Ethylene diamine" ], "Reaction": [ "Propan-2-ylamine is reacted with phosgene to form N-(propan-2-yl)carbamoyl chloride.", "N-(propan-2-yl)carbamoyl chloride is then reacted with ethylene diamine to form 6-(propan-2-yl)piperazin-2-one through cyclization.", "The product is then purified through recrystallization." ] } | |
CAS RN |
323581-48-2 |
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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